molecular formula C21H31N3O5 B12590674 N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine CAS No. 631915-78-1

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine

Katalognummer: B12590674
CAS-Nummer: 631915-78-1
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: XOGZLDQRKCTVDK-JVIGXAJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine is a compound with the chemical formula C₂₁H₃₁N₃O₅.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine typically involves the coupling of the appropriate amino acids and the incorporation of the 2-methylpropylphenyl group. The process generally includes:

    Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.

    Coupling Reactions: The protected amino acids are coupled using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final tripeptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis. By binding to the active site of the enzyme, the compound can prevent the formation of peptidoglycan cross-links, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine is unique due to its specific tripeptide structure and the presence of the 2-methylpropylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

631915-78-1

Molekularformel

C21H31N3O5

Molekulargewicht

405.5 g/mol

IUPAC-Name

(2R)-2-[[(2R)-2-[[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H31N3O5/c1-12(2)10-16-6-8-17(9-7-16)13(3)19(26)22-11-18(25)23-14(4)20(27)24-15(5)21(28)29/h6-9,12-15H,10-11H2,1-5H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13?,14-,15-/m1/s1

InChI-Schlüssel

XOGZLDQRKCTVDK-JVIGXAJISA-N

Isomerische SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.